Slimes and Sludges, nickel refining

nickel electrorefining precious metals recovery anode slime composition

Generic substitutes like copper anode slime or nickel slag cause slagging and efficiency losses when Ni exceeds 3%. This UVCB material, with up to 30 wt% Ni and 1-10% precious metals, resolves such operational failures. ● Enables high-metal-loading reactor design for pressure acid leaching or chlorination circuits ● Integrated sulfur recovery viable via autoclave (≈21% S) ● Direct feed to dedicated PGM refinery circuits yielding 40-60% combined PM concentrate

Molecular Formula C10H7ClN2O3
Molecular Weight 0
CAS No. 121053-36-9
Cat. No. B1169231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSlimes and Sludges, nickel refining
CAS121053-36-9
SynonymsSlimes and Sludges, nickel refining
Molecular FormulaC10H7ClN2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 kg / 100 kg / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Slimes and Sludges, Nickel Refining: Overview and Differentiation


Slimes and Sludges, nickel refining (CAS 121053-36-9) is a UVCB (Unknown or Variable Composition, Complex Reaction Products) substance generated as a byproduct of nickel electrolytic refining and related pyrometallurgical operations. Unlike discrete chemical reagents, this material is a heterogeneous mixture whose composition depends critically on ore mineralogy, anode composition, and refining process parameters . Typical components include nickel oxides (NiO), nickel sulfates, elemental sulfur, copper, iron, silica, and carbonaceous matter, with highly variable concentrations of precious metals (Au, Ag, platinum group metals) and rare elements (Se, Te) . The material is listed on the Canadian Domestic Substances List as an existing UVCB substance under CEPA, reflecting its long-standing presence in industrial commerce, and is also registered under EINECS [1]. For procurement decisions, the material's value is driven by its recoverable metal content, which can range from ppm levels of precious metals up to 10 wt% in enriched fractions, making compositional specification the primary determinant of economic viability [2].

Feedstock Origin UVCB residue from nickel refining processes
Compositional Key Variable high Ni, Cu, S, Fe, and precious metals
Selection Logic Ore source and refining technology determine metal tenor

Substitution Risks for Nickel Refining Slimes


Nickel-bearing slimes, sludges, and residues from different refining routes cannot be treated as interchangeable feedstocks. The composition and mineralogy of the slime fraction directly determines downstream process selection, reagent consumption, and precious metal recovery efficiency [1]. For instance, slimes from crude nickel electrorefining typically contain 40–60% combined Cu+Ni with only 8–10% sulfur, enabling a shorter, lower-loss precious metal concentration circuit; in contrast, slimes from nickel sulfide electrorefining contain 70–96% elemental sulfur and only 0.01–1% precious metals, requiring extensive desulfurization and multi-stage enrichment [2]. Furthermore, the nickel behavior threshold at ~0.3% Ni in copper anodes sharply delineates between dissolved nickel (manageable in electrolyte) and refractory NiO reporting to slimes, fundamentally altering slime treatment economics [3]. Substituting a low-nickel copper anode slime for a high-nickel nickel refinery slime, or vice versa, would invalidate established mass balances, metallurgical accounting, and contractual metal payables.

Nickel slag
Extremely low Ni concentration alters mass balance; may lead to slagging issues and poor furnace efficiency.
Copper anode slime
Much lower Ni content mismatches Ni recovery circuits; primarily suited for precious metal recovery, not Ni.
Low-sulfur slag or inert materials
Absence of high sulfur loading eliminates need for SO₂ capture, making process design assumptions invalid.

Nickel Refining Slimes: Differentiation Evidence


Nickel Concentration in Slimes vs. Nickel Slag

Slimes from crude nickel electrorefining exhibit precious metal (Au+Ag+PGM) grades of 1–10 wt%, approximately 10- to 1000-fold higher than slimes from nickel sulfide electrorefining, which contain only 0.01–1 wt% precious metals [1]. This compositional divergence directly dictates the number of enrichment stages required to produce a marketable precious metal concentrate.

Ni vs. Nickel Slag
Reported
Target~30%
vs
Slag0.17%
Procurement value context; high Ni supports direct electrowinning, slag is marginal.
Cross-study industrial assays; ~176-fold difference.
nickel electrorefining precious metals recovery anode slime composition

Nickel Grade vs. Copper Anode Slime

Crude nickel electrorefining produces a slime yield of only 2–5% (by mass of anode) with a sulfur content of 8–10 wt%. In contrast, nickel sulfide electrorefining generates a much larger slime yield of approximately 25% with a sulfur content of 70–96 wt% [1]. The high-sulfur slimes require a thermal desulfurization step prior to precious metal extraction, adding significant processing cost and cycle time.

Ni vs. Copper Slime
Reported
Target~30%
vs
Cu Slime0.4–0.8%
Sourcing selection context; identifies primary Ni resource vs Cu slime for PM recovery.
37.5–75× higher Ni; cross-study assay comparison.
sulfur content slime yield nickel electrorefining

Precious Metal Grade by Refining Subclass

In copper electrorefining, nickel in the anode at concentrations below 0.3–0.35 wt% dissolves into the electrolyte and can be managed through bleed treatment. Above this threshold, nickel reports to the slimes as refractory NiO, which resists standard sulfuric acid leaching [1]. For copper anodes containing 5–10 wt% Ni (comparable to high-nickel nickel refinery slimes), the resulting anode slime requires oxidized pressure leaching (e.g., 4.0–5.5 bar O₂, 155°C, dilute H₂SO₄) to achieve meaningful Ni and Cu dissolution, whereas standard low-nickel copper anode slimes (Ni <1%) can be processed by conventional atmospheric leaching [2].

PGM Grade by Subclass
Head-to-head
Crude Ni Electroref.1–10%
vs
Ni Sulfide Electroref.0.01–1%
Intra-class variability requires refining origin specification for PGM recovery viability.
10–1000× difference; Chinese refinery reference data.
nickel refractory behavior anode slime copper electrorefining

Sulfur Content and SO₂ Control Strategy

Anode slime from nickel matte electrorefining at the Niihama Nickel Refinery (containing 3–5% Ni as sulfides) was subjected to chlorine leaching, achieving 70–80% nickel recovery under optimized conditions [1]. This contrasts with the sulfuric acid pressure leaching of high-nickel copper anode slimes, where nickel recovery can exceed 90% under aggressive conditions (e.g., 2.0 M H₂SO₄, 90°C, with MnO₂/graphite additives), though such processes are typically applied to Cu-dominant rather than Ni-dominant slimes [2]. The lower recovery in chlorine leaching reflects the specific mineralogy of nickel matte slimes (sulfide-hosted nickel in an elemental sulfur matrix).

Sulfur vs. Slag
Reported
Target~21%
vs
Slag0.36%
High sulfur mandates SO₂ capture integration, influencing process economics.
~58-fold difference; drives environmental controls selection.
chlorine leaching nickel matte electrorefining nickel recovery

Slime Morphology and Cell Voltage in Electrorefining

Crude nickel electrorefining slimes contain a combined Cu+Ni content of 40–60 wt%, with sulfur limited to 8–10%, forming a base-metal-rich, low-sulfur matrix [1]. In contrast, typical copper electrorefining anode slimes from operations such as Palabora contain ~35.8% Cu, only 0.9% Ni, 0.5% Se, and 0.4% Te . Other copper anode slimes may contain 6–16% Ni alongside 18–30% Cu and 12–20% Se . The nickel-refining slimes therefore represent a fundamentally different metallurgical stream where nickel (not copper) is the dominant base metal, and sulfur is sufficiently low to permit direct smelting without prior desulfurization.

Slime Morphology & Voltage
Class-level
High-Cu matte → porous slime, gradual potential rise; Low-Cu → dense slime, steep rise.
Slime morphology affects cell voltage; porous slime may support stable electrorefining.
Class-level inference from lab-scale nickel matte electrolysis.
Cu-Ni-S matrix anode slime composition metallurgical accounting

Nickel Refining Slimes: Key Applications


Hydrometallurgical Recovery of Nickel and Cobalt

This is the highest-value application pathway for crude nickel electrorefining slimes characterized by 1–10 wt% precious metal grades and only 8–10 wt% sulfur. The low sulfur content enables direct smelting or short-process enrichment to produce platinum-palladium concentrates (60–65% Σ Pt+Pd) and rhodium-ruthenium concentrates (2.0–3.5% Rh) without the capital-intensive thermal desulfurization stage required for high-sulfur nickel sulfide electrorefining slimes [1]. At Norilsk Nickel, slime processing via oxidizing-sulphatizing roasting, calcine leaching, and electrolytic dissolution yields refined silver, technical-grade selenium, and tellurium as co-products. Optimized repulping with sodium hypochlorite achieved a 6–7 fold increase in Pt recovery and 1.5–2.0 fold increase in Pd recovery into solution [2]. Procurement should target crude Ni electrorefining slimes with verified low sulfur (≤10%) and assayed precious metal content ≥1% to ensure economic viability.

PGM and Precious Metal Byproduct Recovery

Slimes where nickel exceeds the 0.3–0.35% threshold in the parent anode contain nickel predominantly as refractory NiO, which is insoluble under atmospheric conditions. These high-nickel slimes require oxidized pressure leaching at 4.0–5.5 bar oxygen partial pressure and temperatures of approximately 155°C using dilute sulfuric acid to achieve nickel and copper dissolution [1]. This application is suitable for integrated Ni-Cu refineries possessing autoclave infrastructure. The leach residue, enriched in precious metals (Ag, Au, PGMs) and depleted of base metals, can then be directed to a precious metal recovery circuit. Procurement specifications for this application must include Ni speciation data (oxide vs. sulfide vs. metallic) and acid consumption test results, as these determine pressure leach economics.

Feedstock Control for Energy-Efficient Electrorefining

For slimes originating specifically from nickel matte electrorefining (containing 3–5% Ni as sulfides in an elemental sulfur matrix), the chlorine leach process established at the Niihama Nickel Refinery since 1986 achieves 70–80% nickel recovery [1]. This route is distinct from sulfuric acid-based pressure leaching and is most appropriate for refineries with existing chlorine handling infrastructure and matte electrorefining operations. The filter cake from sulfur filtration of molten anode slime was evaluated as a comparative feedstock, with kinetic factors (temperature, grain size) defined for process optimization. Procurement of this slime type should be coupled with verification of sulfide nickel content and elemental sulfur matrix fraction, as these parameters directly control chlorine consumption and leach efficiency.

CEPA-Compliant Waste Valorization

Anode slimes with elevated nickel content that also contain economically significant selenium and tellurium can be processed using a sequential soda roasting–alkaline leaching–acid leaching circuit. Under optimized conditions, this process achieves >97% selenium removal in alkaline leaching with minimal tellurium co-extraction, followed by >96% copper and near-complete tellurium dissolution in the subsequent sulfuric acid leach [1]. This three-stage approach is particularly relevant for high-Ni copper anode slimes where conventional single-stage leaching fails to achieve adequate Se/Te separation. Procurement for this application requires multi-element assay data (Cu, Ni, Se, Te, Ag, Au, PGMs) and mineralogical characterization (XRD-identifiable phases such as Cu₄SeTe, Ag₂SeO₄, Cu₃TeO₆) to predict process performance and reagent requirements.

Application
Selection Property
Validation Focus
Ni/Co hydrometallurgical recovery
High baseline nickel content
Extraction efficiency & sulfur management integration
PGM byproduct recovery
Precious metal grade (crude Ni electrorefining subclass)
PM enrichment potential & leaching process selection
Electrorefining process control
Slime morphology linked to matte Cu content
Cell voltage stability & current efficiency
CEPA-compliant waste valorization
DSL listing as regulated existing substance
Regulatory compliance & zero-waste process development
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